molecular formula C29H29N5O2 B503328 N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE

N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE

Cat. No.: B503328
M. Wt: 479.6g/mol
InChI Key: DHBCLQRTXFKFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a phenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates such as benzylpiperazine. One common method involves the direct benzylation of piperazine under metal-free conditions . The reaction conditions often include the use of ethanol as a solvent and heating to around 65°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is unique due to its combination of a benzylpiperazine moiety with a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in research and industry.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6g/mol

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C29H29N5O2/c1-22-10-8-9-15-25(22)28(35)31-27-26(20-30-34(27)24-13-6-3-7-14-24)29(36)33-18-16-32(17-19-33)21-23-11-4-2-5-12-23/h2-15,20H,16-19,21H2,1H3,(H,31,35)

InChI Key

DHBCLQRTXFKFGY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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